molecular formula C13H25NO4 B8081794 3-Boc-Amino-4-ethyl-hexanoic acid

3-Boc-Amino-4-ethyl-hexanoic acid

Cat. No.: B8081794
M. Wt: 259.34 g/mol
InChI Key: BPSMRXSHZMZFOS-UHFFFAOYSA-N
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Description

3-Boc-Amino-4-ethyl-hexanoic acid: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-Amino-4-ethyl-hexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Boc-Amino-4-ethyl-hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

    Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used for hydrolysis reactions.

    Coupling Reagents: HATU, EDCI, and DCC are frequently used in peptide coupling reactions.

Major Products Formed:

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Peptides: Coupling with other amino acids results in the formation of peptides.

Scientific Research Applications

Chemistry: 3-Boc-Amino-4-ethyl-hexanoic acid is widely used in organic synthesis and peptide chemistry. It serves as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.

Medicine: this compound is used in the synthesis of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of 3-Boc-Amino-4-ethyl-hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins.

Comparison with Similar Compounds

    6-Boc-Amino-hexanoic acid: Similar in structure but with a different chain length.

    Boc-4-Amino-butyric acid: Another Boc-protected amino acid with a shorter chain.

Uniqueness: 3-Boc-Amino-4-ethyl-hexanoic acid is unique due to its specific chain length and the presence of an ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable building block in the synthesis of specific peptides and proteins.

Properties

IUPAC Name

2-amino-4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-8(7-2)9(10(14)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7,14H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSMRXSHZMZFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(C(=O)O)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703772
Record name 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776330-51-9
Record name 2-Amino-3-(tert-butoxycarbonyl)-4-ethylhexanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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